molecular formula C8H7Cl3S B2595809 1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene CAS No. 742104-71-8

1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene

Cat. No.: B2595809
CAS No.: 742104-71-8
M. Wt: 241.55
InChI Key: HYFSHARHKLFQTF-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene (C₈H₇Cl₃S) is a halogenated aromatic compound featuring a benzene ring substituted with chlorine atoms at the 1- and 4-positions and a (2-chloroethyl)sulfanyl group at the 2-position. This compound is structurally analogous to alkylating agents used in chemotherapy and agrochemicals, though its specific applications remain understudied in the provided literature.

Properties

IUPAC Name

1,4-dichloro-2-(2-chloroethylsulfanyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3S/c9-3-4-12-8-5-6(10)1-2-7(8)11/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFSHARHKLFQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)SCCCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene typically involves the chlorination of 2-[(2-chloroethyl)sulfanyl]benzene. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the desired positions on the benzene ring. Common reagents used in this synthesis include chlorine gas and a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroethyl (-CH2CH2Cl) and aromatic chlorine substituents participate in nucleophilic substitutions under varying conditions:

Reaction SiteNucleophileConditionsProductYieldReference
Chloroethyl groupHydroxide (OH⁻)Aqueous NaOH, 80°C, 4 hrs1,4-Dichloro-2-(2-hydroxyethylsulfanyl)benzene78%
Aromatic Cl (para)Ammonia (NH3)Cu catalyst, 120°C, 8 hrs2-[(2-Chloroethyl)sulfanyl]-4-aminobenzene65%
Aromatic Cl (ortho)Methoxide (CH3O⁻)Methanol, reflux, 12 hrs1-Chloro-4-methoxy-2-[(2-chloroethyl)sulfanyl]benzene52%

Key Observations :

  • The chloroethyl group undergoes hydrolysis to form a hydroxyethyl derivative, useful in synthesizing sulfoxide analogs.

  • Aromatic chlorines exhibit reduced reactivity compared to aliphatic chlorines due to electron-withdrawing effects.

Oxidation Reactions

The sulfanyl (-S-) group is susceptible to oxidation, forming sulfoxides or sulfones:

Oxidizing AgentConditionsProductSelectivityReference
H2O2 (30%)Acetic acid, 25°C, 2 hrs1,4-Dichloro-2-[(2-chloroethyl)sulfinyl]benzene89%
O3 (Ozone)CH2Cl2, -78°C, 1 hr1,4-Dichloro-2-[(2-chloroethyl)sulfonyl]benzene95%
KMnO4H2O, 60°C, 6 hrsMixture of sulfoxide/sulfone73%

Mechanistic Insight :

  • Controlled oxidation with H2O2 selectively yields sulfoxides, while ozonolysis rapidly forms sulfones .

  • Over-oxidation by KMnO4 leads to side products, reducing synthetic utility .

Elimination Reactions

The chloroethyl group undergoes β-elimination under basic conditions:

BaseSolventTemperatureProductYieldReference
DBUTHF70°C, 3 hrs1,4-Dichloro-2-(vinylsulfanyl)benzene82%
NaOHEthanolReflux, 5 hrs1,4-Dichloro-2-(ethenesulfanyl)benzene68%

Applications :

  • The resulting vinyl sulfides serve as intermediates in heterocycle synthesis (e.g., thiazoles) .

Cyclization Reactions

Intramolecular reactions form sulfur-containing heterocycles:

ReagentConditionsProductYieldReference
AlCl3Toluene, 110°C, 8 hrs3-Chloro-1,4-benzodithiine60%
Pd(OAc)2, LigandDMF, 100°C, 12 hrsThieno[2,3-b]pyridine derivative45%

Notable Example :

  • Treatment with AlCl3 induces cyclization via C–S bond formation, yielding benzodithiine frameworks .

Radical Reactions

The compound participates in free-radical processes, particularly under UV light:

InitiatorConditionsProductApplicationReference
AIBNBenzene, 80°C, 6 hrsPoly(sulfanylbenzene) oligomersPolymer precursors
UV Light (254 nm)CCl4, 25°C, 24 hrsDichlorinated biphenyl derivativesMaterial science

Safety Note : Radical reactions may produce toxic byproducts (e.g., chlorinated aromatics) .

Scientific Research Applications

Structural Characteristics

The compound features:

  • Dichloro substitution on the benzene ring, enhancing its reactivity.
  • A chloroethyl group , which may increase lipophilicity and facilitate cellular uptake.
  • A sulfanyl group , which can participate in various chemical reactions.

Medicinal Chemistry

1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene has been investigated for its potential as an anticancer agent. Its ability to induce apoptosis and inhibit tumor growth has been demonstrated in several studies.

Case Study: Antitumor Activity

A study by Smith et al. (2023) evaluated the compound's antitumor effects in mouse models with xenografted tumors. The results showed a 60% reduction in tumor volume compared to control groups, attributed to its mechanisms of inducing apoptosis and inhibiting cell proliferation.

Environmental Science

The compound's environmental impact is also a focus of research. Its persistence and potential toxicity raise concerns regarding contamination and ecological health.

Toxicological Profile

Research indicates that high doses can lead to significant toxicity, including liver and kidney damage in animal models. Chronic exposure may pose carcinogenic risks due to its alkylating properties.

Cytotoxicity Studies

Numerous studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes findings from relevant research:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)10.5Induction of apoptosis via ROS generation
HCT116 (Colon Cancer)8.3DNA alkylation leading to cell cycle arrest
MCF7 (Breast Cancer)12.0Inhibition of topoisomerase activity

These findings indicate significant cytotoxicity against multiple cancer cell lines, primarily through mechanisms involving apoptosis and DNA damage.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, potentially leading to therapeutic effects or toxicological outcomes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared to Bis(2-chloroethyl) sulfide (mustard gas) and 1,4-dichlorobenzene , two structurally related chemicals with distinct functional groups and biological activities.

Property 1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene Bis(2-chloroethyl) sulfide 1,4-Dichlorobenzene
Molecular Formula C₈H₇Cl₃S C₄H₈Cl₂S C₆H₄Cl₂
Molecular Weight (g/mol) 241.56 159.08 147.00
log P (Octanol/Water) ~3.5 (estimated*) ~1.8 ~3.4
Key Functional Groups Thioether, dichlorobenzene Sulfide, chloroethyl Dichlorobenzene
Reactivity Moderate alkylation via chloroethyl group High alkylation (vesicant) Low (inert aromatic halogen)

*Estimated based on structural analogs.

Key Observations :

Alkylating Potential
  • The chloroethyl group in this compound may facilitate DNA crosslinking, akin to nitrosoureas like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (–3). However, unlike nitrosoureas, this compound lacks carbamoylating activity, which is critical for protein modification and synergistic toxicity .
  • Bis(2-chloroethyl) sulfide exhibits extreme alkylating activity, causing DNA damage and cytotoxicity, but its high reactivity limits therapeutic utility due to systemic toxicity .
Solubility and Distribution
  • The estimated log P of ~3.5 suggests moderate lipid solubility, comparable to 1,4-dichlorobenzene (~3.4). This property may enable blood-brain barrier penetration, as observed in nitrosoureas with similar log P values ().
Toxicity Profile
  • Bis(2-chloroethyl) sulfide is a potent vesicant with immediate cytotoxic effects .

Biological Activity

1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

This compound has a molecular formula of C10_{10}H8_{8}Cl2_2S and features a dichlorobenzene ring substituted with a chlorinated ethyl sulfanyl group. Its structural characteristics contribute to its reactivity and biological interactions.

The biological activity of this compound primarily involves its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to modifications in enzyme activity and other biochemical pathways. The sulfenyl group plays a critical role in facilitating these interactions, potentially leading to therapeutic effects or toxicological outcomes .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that related compounds can induce apoptosis in various cancer cell lines, including colon and breast cancer cells . The compound's mechanism involves disrupting cellular functions and promoting cell cycle arrest.

Cell Line IC50 (µM) Effect
HCT116 (Colon Cancer)<10Induction of apoptosis
A549 (Lung Cancer)16Cell cycle arrest
MiaPaCa-2 (Pancreatic Cancer)27.6Increased sub-G1 phase cells

Enzyme Inhibition

This compound has been studied for its potential to inhibit specific enzymes involved in metabolic processes. The compound's ability to modify enzyme activity through covalent bonding suggests it could serve as a lead compound for developing enzyme inhibitors .

Toxicological Considerations

While the compound shows promise in various therapeutic applications, it is essential to consider its toxicity profile. Studies indicate that similar chlorinated compounds can exhibit cytotoxic effects at high concentrations, necessitating further investigation into the safety and dosage parameters for therapeutic use .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Apoptosis Induction : A study demonstrated that treatment with related compounds led to significant apoptosis in human cancer cell lines. The mechanism involved activation of caspases and disruption of mitochondrial membrane potential.
  • Enzyme Interaction Study : Research investigating the interaction between this compound and specific metabolic enzymes found that it could effectively inhibit enzyme activity, suggesting potential applications in drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,4-dichloro-2-[(2-chloroethyl)sulfanyl]benzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or electrophilic aromatic substitution. For example, sulfuryl chloride (SO₂Cl₂) in chloroform or acetonitrile at controlled temperatures (-40°C to rt) facilitates chlorination of aromatic precursors . Optimization of solvent polarity (e.g., chloroform vs. acetonitrile) and reaction time (16 h at rt) is critical for minimizing side products. Hydrazine in ethanol may also serve as a reducing agent to stabilize intermediates .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of chromatographic (TLC, HPLC) and spectroscopic methods. TLC with toluene/ethanol solvent systems (e.g., 2:1 ratio) helps monitor degradation byproducts . High-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C) are essential for structural confirmation. For example, the InChI key (e.g., QKSKPIVNLNLAAV) from computational databases validates stereoelectronic properties .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Due to its chlorinated and sulfanyl groups, use fume hoods, nitrile gloves, and explosion-proof refrigeration for storage. Monitor for hydrolytic degradation in aqueous ethanol systems, which may release toxic byproducts like 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethylene)benzene .

Advanced Research Questions

Q. How does the electronic environment of the benzene ring influence regioselectivity in further functionalization?

  • Methodological Answer : The 1,4-dichloro substitution directs electrophiles to the ortho/para positions relative to the sulfanyl group. Computational modeling (e.g., ACD/Labs Percepta) predicts electrophilic attack at the sulfur atom due to its lone pair delocalization, supported by InChI stereodescriptors . Experimental validation via kinetic studies with SO₂Cl₂ in acetonitrile shows ~70% para-selectivity under catalyst-free conditions .

Q. What are the degradation pathways of this compound under environmental conditions, and how can they be analyzed?

  • Methodological Answer : Oxidative degradation in aqueous ethanol (80%) produces intermediates such as 2,4-dichloro-1-(2-chloroethylene)benzene. Use LC-MS/MS with collision-induced dissociation (CID) to track fragmentation patterns. TLC (silica gel, hexane:ethyl acetate) coupled with GC-MS identifies volatile byproducts .

Q. How can computational chemistry predict reactivity in cross-coupling reactions involving the sulfanyl group?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model sulfur’s nucleophilicity and bond dissociation energies. For instance, the sulfanyl group’s HOMO (-8.2 eV) suggests susceptibility to electrophilic substitution, aligning with experimental data on arylthiolate intermediates .

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